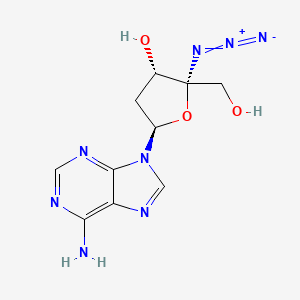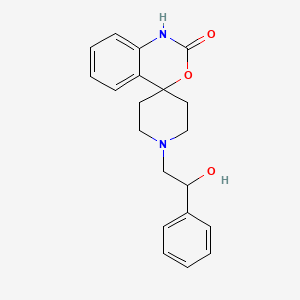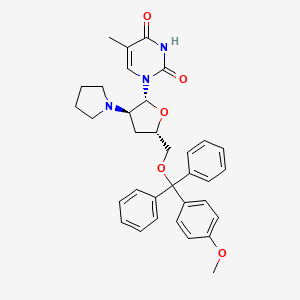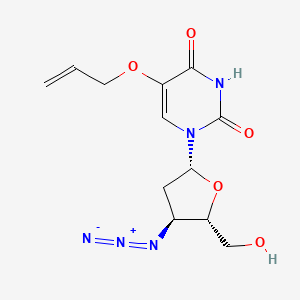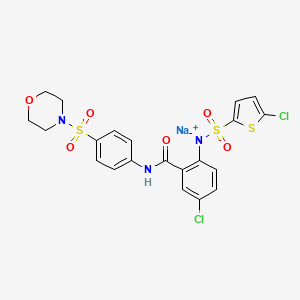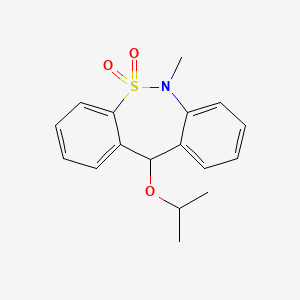
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidinium core, a hydroxyphenoxy group, and a dimethylcarbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate typically involves multiple steps. One common method starts with the preparation of the m-hydroxyphenoxy acetamide intermediate. This intermediate is then reacted with 1-methylpiperidine in the presence of a suitable iodinating agent to form the piperidinium iodide. Finally, the dimethylcarbamate group is introduced through a reaction with dimethylcarbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, such as recrystallization or chromatography, may be employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinones.
Reduction: The carbonyl groups in the acetamido and carbamate moieties can be reduced to their corresponding alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated derivatives, such as chlorides or bromides.
Applications De Recherche Scientifique
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-tumor activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidinium core may facilitate binding to biological membranes, enhancing the compound’s bioavailability. The dimethylcarbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(2-(p-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate: Similar structure but with a para-hydroxyphenoxy group.
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-ethylpiperidinium iodide dimethylcarbamate: Similar structure but with an ethyl group instead of a methyl group on the piperidinium core.
Uniqueness
1-(2-(2-(m-Hydroxyphenoxy)acetamido)ethyl)-1-methylpiperidinium iodide dimethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the m-hydroxyphenoxy group, in particular, allows for unique interactions with biological targets, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
97050-95-8 |
|---|---|
Formule moléculaire |
C19H30IN3O4 |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
[3-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethylamino]-2-oxoethoxy]phenyl] N,N-dimethylcarbamate;iodide |
InChI |
InChI=1S/C19H29N3O4.HI/c1-21(2)19(24)26-17-9-7-8-16(14-17)25-15-18(23)20-10-13-22(3)11-5-4-6-12-22;/h7-9,14H,4-6,10-13,15H2,1-3H3;1H |
Clé InChI |
WMCCUUIETJORRS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC(=C1)OCC(=O)NCC[N+]2(CCCCC2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




